

6-Chloro-4-methylpyridin-2-OL CAS number

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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-OL

Cat. No.: B2448497

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An In-Depth Technical Guide to **6-Chloro-4-methylpyridin-2-ol**

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-4-methylpyridin-2-ol** (CAS No: 25297-47-6), a heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. This document delves into the compound's chemical and physical properties, outlines a robust synthetic methodology, discusses analytical characterization techniques, and explores its applications as a versatile intermediate in drug discovery. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical scaffold.

Chemical Identity and Properties

6-Chloro-4-methylpyridin-2-ol is a substituted pyridine derivative. It's important to note that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-one form, 6-chloro-4-methyl-1H-pyridin-2-one. For the purposes of this guide, we will refer to it by its pyridin-2-ol nomenclature.

Synonyms:

- 6-chloro-4-methyl-2-pyridinol
- 6-Chloro-4-methyl-1H-pyridin-2-one

CAS Number: 25297-47-6[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Data for the closely related isomer, 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one (CAS: 89379-84-0), is included for comparative context where direct data is unavailable.

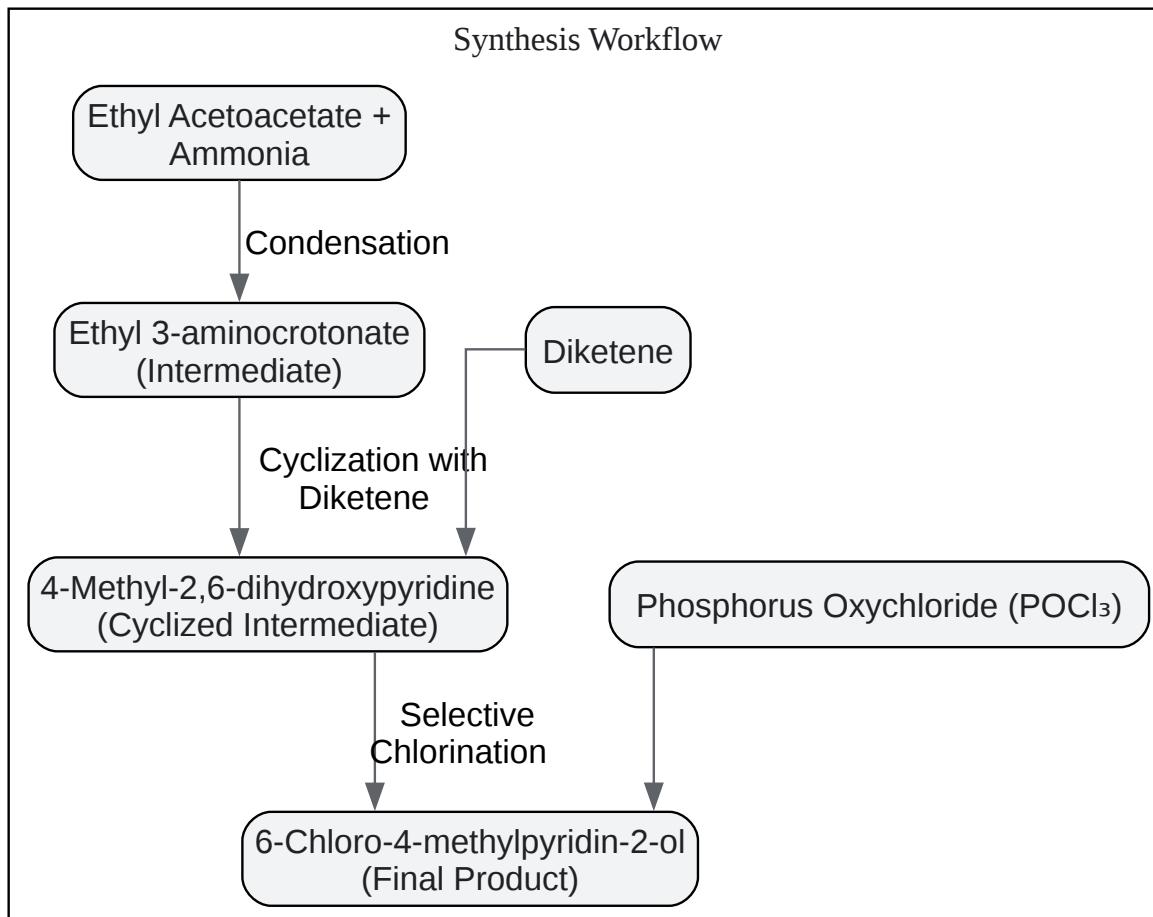
Property	Value	Source
CAS Number	25297-47-6	[1]
Molecular Formula	C ₆ H ₆ CINO	[2]
Molecular Weight	143.57 g/mol	[3]
Appearance	White to off-white or yellow-brown solid (Expected)	
Boiling Point	~500.114°C at 760 mmHg (Isomer data)	[2]
Density	~1.481 g/cm ³ (Isomer data)	[2]
Flash Point	~256.26°C (Isomer data)	[2]

Synthesis and Mechanistic Insights

The synthesis of substituted 2-pyridones is a cornerstone of heterocyclic chemistry. A common and reliable approach involves the cyclocondensation of a β -keto ester with an appropriate nitrogen source, followed by chlorination.

Proposed Synthetic Pathway

A logical and field-proven pathway to synthesize **6-Chloro-4-methylpyridin-2-ol** involves a multi-step process. The causality for this choice rests on the high availability of starting materials and the robust nature of the reactions, which are well-documented in organic synthesis literature.



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Caption: Proposed synthesis workflow for **6-Chloro-4-methylpyridin-2-ol**.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup.

Step 1: Synthesis of 4-Methyl-2,6-dihydroxypyridine

- In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

- Bubble ammonia gas through the solution or add aqueous ammonium hydroxide and stir at room temperature. The progress of the formation of ethyl 3-aminocrotonate can be monitored by Thin Layer Chromatography (TLC).
- Once the intermediate is formed, slowly add diketene to the reaction mixture. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath.
- After the addition is complete, heat the mixture to reflux for 3-4 hours.
- Cool the reaction mixture to room temperature and then to 0-5°C to precipitate the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-methyl-2,6-dihydroxypyridine.

Step 2: Chlorination to **6-Chloro-4-methylpyridin-2-ol**

- To a flame-dried, three-necked flask under an argon atmosphere, add the 4-methyl-2,6-dihydroxypyridine from the previous step.^[4]
- Carefully add phosphorus oxychloride (POCl₃) in a fume hood with vigorous stirring. This reaction is highly exothermic and releases HCl gas.
- Heat the mixture to 100-110°C for 2-3 hours. The reaction mixture will become a dark, viscous solution.
- Cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the excess POCl₃.
- Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until a precipitate forms.
- Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry.
- Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **6-Chloro-4-methylpyridin-2-ol**.

Trustworthiness Check: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass

Spectrometry. The melting point should be sharp and consistent with literature values.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Technique	Expected Results
¹ H NMR	Expect signals corresponding to the aromatic proton, the methyl group protons, and a broad singlet for the hydroxyl proton. Chemical shifts will be influenced by the solvent.
¹³ C NMR	Expect six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group carbon.
Mass Spec (MS)	The molecular ion peak (M ⁺) should be observed at $m/z \approx 143.5$, with a characteristic M+2 peak at ≈ 145.5 in a ~3:1 ratio, confirming the presence of a single chlorine atom.
FT-IR	Characteristic peaks for O-H stretching (broad, $\sim 3400 \text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region ($\sim 1600-1400 \text{ cm}^{-1}$), and C-Cl stretching ($\sim 800-600 \text{ cm}^{-1}$).
HPLC	A single major peak with >98% purity under standard reversed-phase conditions.

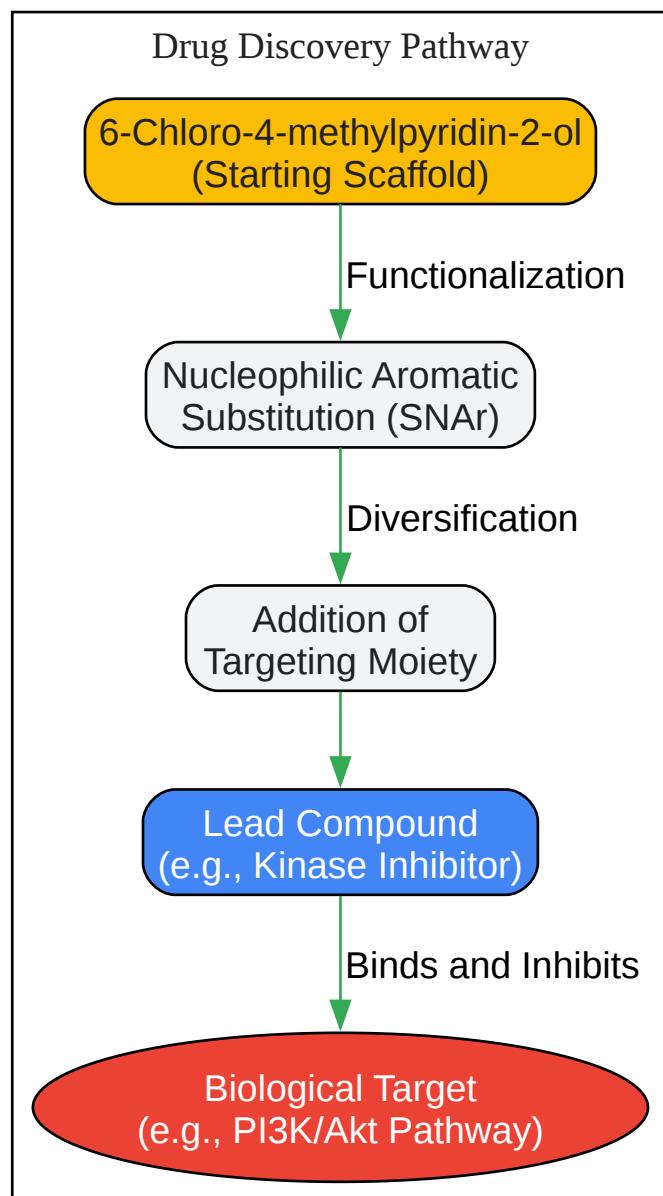
Applications in Research and Drug Development

The true value of **6-Chloro-4-methylpyridin-2-ol** lies in its utility as a versatile building block for creating more complex molecules. The chlorine atom at the 6-position is a key functional handle. It is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities (e.g., amines, ethers, thiols). This reactivity is crucial in medicinal chemistry for synthesizing libraries of compounds for drug screening.^[2]

The chlorinated pyridine scaffold is a common feature in many biologically active compounds. [5] Its structural rigidity and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent starting point for designing molecules that can bind to biological targets like enzymes and receptors.[6]

Role as a Pharmaceutical Intermediate

A primary application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. [6] The pyridinone core can act as a hinge-binding motif, mimicking the adenine region of ATP to fit into the enzyme's active site.



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Caption: Role of the scaffold in a typical kinase inhibitor discovery workflow.

The 2-amino-6-chloro-4-methylpyridine derivative, for instance, is noted as a key intermediate in synthesizing pharmaceuticals for neurological disorders and in the formulation of agrochemicals.^[7] This highlights the broad applicability of the core 6-chloro-4-methylpyridine structure.

Safety, Handling, and Storage

As a chlorinated organic compound, **6-Chloro-4-methylpyridin-2-ol** requires careful handling. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]

- Hazard Identification:
 - Harmful if swallowed or in contact with skin.
 - Causes skin irritation and serious eye irritation.
 - May cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Wear protective gloves, chemical safety goggles, and a lab coat.[9]
 - Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
- Handling:
 - Avoid contact with skin, eyes, and clothing.[10]
 - Wash hands thoroughly after handling.
 - Keep away from strong oxidizing agents.[8]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
 - Keep away from incompatible materials such as strong oxidizing agents.[8]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

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